molecular formula C17H15N5 B353108 4-[(E)-2-phenylvinyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine CAS No. 1425924-54-4

4-[(E)-2-phenylvinyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Cat. No.: B353108
CAS No.: 1425924-54-4
M. Wt: 289.33g/mol
InChI Key: YKEVULXNKMWCPY-ZHACJKMWSA-N
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Description

4-[(E)-2-phenylvinyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a complex organic compound with a molecular formula of C17H15N5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-phenylvinyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine typically involves the reaction of appropriate benzimidazole derivatives with phenylvinyl compounds under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the triazino ring. Common solvents used in the synthesis include dimethyl sulfoxide (DMSO) and ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the desired product with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-phenylvinyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

4-[(E)-2-phenylvinyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-2-phenylethenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-ylamine
  • 1,3,5-triazino[1,2-a]benzimidazole derivatives

Uniqueness

4-[(E)-2-phenylvinyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[(E)-2-phenylethenyl]-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5/c18-16-20-15(11-10-12-6-2-1-3-7-12)22-14-9-5-4-8-13(14)19-17(22)21-16/h1-11,15H,(H3,18,19,20,21)/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKEVULXNKMWCPY-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2N=C(NC3=NC4=CC=CC=C4N23)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2N=C(NC3=NC4=CC=CC=C4N23)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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